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Compound of Interest

Compound Name: 2-methylquinazolin-4-ol

Cat. No.: B157675

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-
methylquinazolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. The following
sections detail the structural elucidation of this compound through nuclear magnetic resonance
(NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document
includes comprehensive data tables for easy reference and detailed experimental protocols for
reproducibility.

Molecular Structure and Spectroscopic Overview

2-Methylquinazolin-4-ol (CoHsN20) is a bicyclic aromatic compound featuring a pyrimidinone
ring fused to a benzene ring, with a methyl substituent at the 2-position. The tautomeric
equilibrium between the keto (quinazolin-4(3H)-one) and enol (quinazolin-4-ol) forms is a key
characteristic, with the keto form generally predominating in solid and solution phases.
Spectroscopic analysis is crucial for confirming the structural integrity and purity of this
compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the *H NMR, 3C NMR,
IR, and mass spectroscopic analysis of 2-methylquinazolin-4-ol.
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Table 1: *H NMR Spectroscopic Data (500 MHz, DMSO-

de)

Chemical Shift () . . .
Multiplicity Integration Assignment

PpmM
12.13 brs 1H N-H
8.15 d,J=8.3Hz 1H Ar-H (C8-H)
7.81 d,J=8.3Hz 1H Ar-H (C5-H)
7.65-7.60 m 1H Ar-H (C7-H)
7.51 d,J=8.3Hz 2H Ar-H (C6-H)
2.49 S 3H CHs

Table 2: *C NMR Spectroscopic Data (125 MHz, DMSO-

de)
Chemical Shift (8) ppm Assignment
162.0 C=0 (C4)
152.1 C=N (C2)
149.2 Ar-C (C8a)
134.1 Ar-CH (C7)
128.5 Ar-CH (C5)
125.8 Ar-C (C4a)
122.5 Ar-CH (C6)
120.9 Ar-CH (C8)
224 CHs

Table 3: IR Spectroscopic Data (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment
3400-2800 Broad N-H stretch

3071 Medium Ar C-H stretch

1681 Strong C=0 stretch (amide)
1615 Strong C=N stretch

1568 Medium C=C stretch (aromatic)
1473 Medium C-H bend (methyl)

Table 4: Mass Spectrometry Data (Electron lonization -

El)
mlz Relative Intensity (%) Assighment
160 100 [M]* (Molecular lon)
132 45 [M - COJ*
118 80 [M - NCOJ*
90 60 [C7He]*

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 2-methylquinazolin-4-ol are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A 5-10 mg sample of 2-methylquinazolin-4-ol was dissolved in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The solution was

transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 500 MHz

spectrometer.
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e 'H NMR Parameters:
o Pulse Program: zg30
o Number of Scans: 16
o Spectral Width: 12 ppm
o Temperature: 298 K

e 13C NMR Parameters:
o Pulse Program: zgpg30
o Number of Scans: 1024
o Spectral Width: 240 ppm
o Temperature: 298 K

o Data Processing: The resulting free induction decay (FID) was Fourier transformed, and the
spectra were phase and baseline corrected. Chemical shifts were referenced to the residual
solvent peak of DMSO-ds (6 2.50 for *H and & 39.52 for 13C).

Infrared (IR) Spectroscopy

e Sample Preparation: A small amount of 2-methylquinazolin-4-ol was finely ground with
potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin,
transparent pellet using a hydraulic press.

e Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR
spectrometer.

o Parameters:
o Spectral Range: 4000-400 cm~1

o Resolution: 4 cm™!
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o Number of Scans: 32

o Data Processing: The spectrum was background-corrected using a spectrum of a pure KBr
pellet.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 2-methylquinazolin-4-ol in methanol was
introduced into the mass spectrometer via direct infusion.

 Instrumentation: Mass spectra were obtained using a GC-MS-QP 5050A mass spectrometer.
 lonization Method: Electron lonization (El) was performed at 70 eV.

e Mass Analyzer: Quadrupole

e Scan Range: m/z 50-500

o Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion
peak and major fragment ions.

Synthesis Workflow and Logical Relationships

The synthesis of 2-methylquinazolin-4-ol is commonly achieved through the condensation of
anthranilic acid with acetic anhydride, followed by reaction with ammonia. The workflow for this
synthetic route is depicted below.
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Starting Materials

Anthranilic Acid Cyclization

Intermediate Formation

Amination

2-Methyl-4H-3,1-benzoxazin-4-one

Final Product

A

T
Acetic Anhydride N 2-Methylquinazolin-4-ol
ReaFcl It

Ammonia

Click to download full resolution via product page
Caption: Synthetic pathway for 2-methylquinazolin-4-ol.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-
methylquinazolin-4-ol. The presented data and protocols are intended to support researchers
in the identification, characterization, and quality control of this important chemical entity in their
drug discovery and development endeavors.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methylquinazolin-4-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157675#spectroscopic-analysis-of-2-
methylquinazolin-4-ol-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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